Oleylamine

Descripción general

Descripción

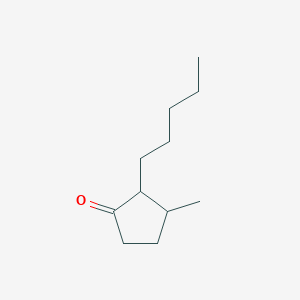

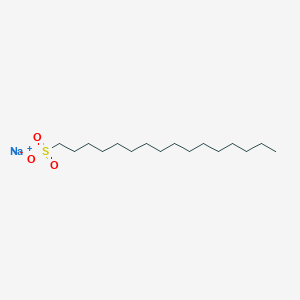

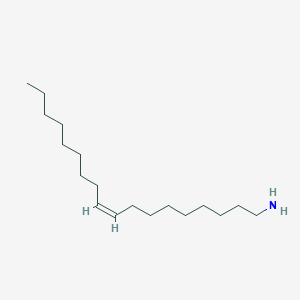

La oleylamina es un compuesto orgánico con la fórmula molecular C18H37N. Es una amina grasa insaturada relacionada con el ácido graso ácido oleico. El compuesto puro es un líquido transparente e incoloro, pero los reactivos de oleylamina disponibles comercialmente pueden variar en color de transparente e incoloro a diversos grados de amarillo debido a impurezas . La oleylamina se utiliza principalmente como tensioactivo o precursor de tensioactivos y tiene aplicaciones significativas en la síntesis de nanopartículas .

Aplicaciones Científicas De Investigación

La oleylamina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La oleylamina ejerce sus efectos a través de diversos mecanismos, que incluyen:

Coordinación con iones metálicos: La oleylamina puede coordinarse con iones metálicos, afectando la formación y estabilización de nanopartículas.

Pasivación superficial: Actúa como un agente de pasivación superficial, previniendo la agregación de nanopartículas y mejorando su estabilidad.

Análisis Bioquímico

Biochemical Properties

Oleylamine plays a significant role in biochemical reactions. It reacts with carboxylic acid to form its carboxylate salt through an exothermic reaction . Its carboxylate salt can further condensate into amides through the loss of one water molecule . In the presence of acetic acid, this compound forms insoluble complexes with DNA .

Cellular Effects

This compound has been used in the laboratory to synthesize nanoparticles . It can function both as a solvent for the reaction mixture and as a coordinating agent to stabilize the surface of the particles . It can also coordinate with metal ions, change the form of metal precursors, and affect the formation kinetics of nanoparticles during the synthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It forms carboxylate salts with carboxylic acids, which can further condense into amides . It also forms insoluble complexes with DNA in the presence of acetic acid .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the use of this compound as a solvent for lead halides has often been limited by the formation of a suspension that ultimately interferes with isolation of the synthesized materials .

Metabolic Pathways

It is known to react with carboxylic acids to form carboxylate salts, which can further condense into amides .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La oleylamina se puede sintetizar a través de diversos métodos, incluida la hidrogenación de nitrilos y la reducción de amidas de ácidos grasos. Un método común implica la hidrogenación de oleonitrilo en presencia de un catalizador como paladio sobre carbono. La reacción generalmente se lleva a cabo bajo condiciones de alta presión y temperatura para lograr el producto deseado .

Métodos de producción industrial

En entornos industriales, la oleylamina a menudo se produce mediante la hidrogenación de nitrilos derivados de fuentes naturales como los aceites vegetales. El proceso involucra la hidrogenación catalítica de oleonitrilo, que se obtiene del grupo nitrilo del ácido oleico. Las condiciones de reacción incluyen alta presión y temperatura, y el uso de un catalizador adecuado para garantizar una conversión eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones

La oleylamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La oleylamina se puede oxidar para formar óxidos correspondientes u otros compuestos que contienen oxígeno.

Reducción: Se puede reducir para formar aminas saturadas.

Sustitución: La oleylamina puede participar en reacciones de sustitución, donde el grupo amino es reemplazado por otros grupos funcionales.

Condensación: Puede reaccionar con ácidos carboxílicos para formar amidas mediante la pérdida de una molécula de agua.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se pueden emplear diversos agentes halogenantes para reacciones de sustitución.

Condensación: Los ácidos carboxílicos y los cloruros de ácido se utilizan comúnmente como reactivos.

Productos principales

Oxidación: Óxidos y otros compuestos que contienen oxígeno.

Reducción: Aminas saturadas.

Sustitución: Aminas halogenadas.

Condensación: Amidas.

Comparación Con Compuestos Similares

Compuestos similares

Ácido oleico: Un ácido graso relacionado con la oleylamina, utilizado en aplicaciones similares pero carece del grupo amino.

Elaidylamina: Un isómero trans de la oleylamina con propiedades similares pero diferente configuración estructural.

Estearilamina: Una amina grasa saturada con aplicaciones similares pero carece de la insaturación presente en la oleylamina.

Unicidad

Las propiedades únicas de la oleylamina, como su insaturación y capacidad para coordinarse con iones metálicos, la hacen particularmente valiosa en la síntesis de nanopartículas. Su capacidad para actuar como tensioactivo y agente reductor la diferencia de otros compuestos similares .

Propiedades

IUPAC Name |

(Z)-octadec-9-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLWBTPVKHMVHM-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026933 | |

| Record name | (Z)-9-Octadecenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline] | |

| Record name | 9-Octadecen-1-amine, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-9-Octadecenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0001 [mmHg] | |

| Record name | cis-9-Octadecenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-90-3, 1838-19-3 | |

| Record name | Oleylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-9-Octadecenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecen-1-amine, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-9-Octadecenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDQ1JWQ8DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-9-OCTADECENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does oleylamine interact with metal ions in solution during nanoparticle synthesis?

A1: this compound acts as a coordinating solvent, directly interacting with metal ions in solution. For example, during the synthesis of manganese oxide nanocrystals, this compound coordinates with Mn²⁺ ions. [] This coordination can influence the oxidation state of the metal ion and subsequently dictate the type of nanocrystal formed. []

Q2: Can you elaborate on the influence of this compound coordination on the formation of different manganese oxide nanocrystals?

A2: this compound's relatively low electronegativity (compared to oxygen in oleic acid) favors the formation of Mn₃O₄ nanocrystals when it is the primary coordinating ligand. [] This is because the weaker Mn²⁺-oleylamine coordination is kinetically driven and allows for faster oxidation of Mn²⁺. Conversely, the stronger Mn²⁺-oleate coordination, being thermodynamically driven, can prevent the oxidation of Mn²⁺, favoring MnO nanocrystal formation. []

Q3: Does this compound interact with pre-formed nanocrystals?

A3: Yes, this compound can bind to the surface of already formed nanocrystals. For instance, this compound binds to as-synthesized copper nanocrystals, providing steric stabilization to the nanocolloid and preventing aggregation. []

Q4: Can other ligands replace this compound on nanocrystal surfaces?

A4: Yes, ligand exchange is possible. Carboxylic acids, for instance, can replace this compound as the surface-bound ligand on copper nanocrystals. [] This exchange suggests that the binding is dynamic and can be manipulated by introducing competing ligands.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C₁₈H₃₇N and a molecular weight of 267.49 g/mol.

Q6: Are there any impurities commonly found in commercially available this compound?

A6: Yes, commercially available this compound often contains impurities, including a trans isomer. [] These impurities can be identified through spectroscopic techniques such as infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy. []

Q7: How does this compound affect the thermal stability of polymer composites?

A7: Incorporating this compound-modified MoS₂ nanosheets into polystyrene (PS) matrices enhances the thermal stability of the resulting composites compared to neat PS. []

Q8: What is the effect of this compound on the mechanical properties of polystyrene?

A8: Adding this compound-modified MoS₂ nanosheets to PS reduces both the glass transition temperature and the elastic modulus of the polymer. []

Q9: Is this compound solely a capping agent, or does it participate in reactions?

A9: this compound can play an active role in chemical reactions, not just acting as a capping agent. For example, in the synthesis of CuInSe₂ nanocrystals, this compound participates in the reaction by chlorinating the hydrocarbon groups of the solvent. []

Q10: Have computational methods been employed to study this compound's interactions?

A10: Yes, Molecular Dynamics Simulations were used to calculate the energy interaction between Ag⁺ cations and this compound molecules. [] These simulations demonstrated that the long alkyl chain of this compound hinders the assembly of nuclei, thereby controlling the size of the synthesized Ag₃PO₄ nanoparticles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.